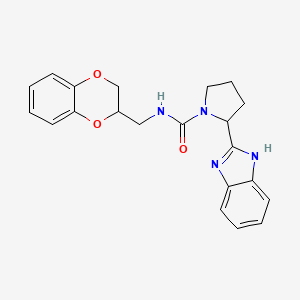
2-(1H-benzimidazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-1-PYRROLIDINECARBOXAMIDE is a complex organic compound that features a benzimidazole ring, a benzodioxin moiety, and a pyrrolidinecarboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-1-PYRROLIDINECARBOXAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the benzimidazole core, followed by the introduction of the benzodioxin group and finally the attachment of the pyrrolidinecarboxamide moiety. Common reagents and conditions include:
Benzimidazole formation: Condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Benzodioxin introduction: Cyclization reactions involving catechols and epoxides.
Pyrrolidinecarboxamide attachment: Amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-1-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, often used to create derivatives with different activities.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-1-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzyme activity.
Modulating receptor activity: Acting as an agonist or antagonist.
Altering signaling pathways: Affecting cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINECARBOXAMIDE: Lacks the benzodioxin moiety.
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-1-PYRROLIDINECARBOXAMIDE: Lacks the benzimidazole ring.
2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-METHYL-1-PYRROLIDINECARBOXAMIDE: Lacks the benzodioxin moiety and has a methyl group instead.
Uniqueness
The uniqueness of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-1-PYRROLIDINECARBOXAMIDE lies in its combination of structural features, which may confer unique biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C21H22N4O3 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c26-21(22-12-14-13-27-18-9-3-4-10-19(18)28-14)25-11-5-8-17(25)20-23-15-6-1-2-7-16(15)24-20/h1-4,6-7,9-10,14,17H,5,8,11-13H2,(H,22,26)(H,23,24) |
InChI Key |
CFOKLRNHPMGPJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)NCC2COC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















